molecular formula C13H20N6O3 B2596233 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 499986-59-3

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2596233
CAS No.: 499986-59-3
M. Wt: 308.342
InChI Key: RDPYRYOYKNMDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Scientific Research Applications

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyethyl group: This step often involves alkylation reactions using reagents like methoxyethyl halides.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where piperazine is introduced to the purine core.

    Methylation: The final step involves the methylation of the purine ring, which can be achieved using methylating agents under controlled conditions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to ensure the desired reaction pathway.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets in the body. It may act as an inhibitor or activator of specific enzymes, binding to their active sites and modulating their activity. The compound can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3/c1-17-10-9(11(20)16-13(17)21)19(7-8-22-2)12(15-10)18-5-3-14-4-6-18/h14H,3-8H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPYRYOYKNMDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.